N,N-dibenzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide
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Overview
Description
N,N-dibenzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide: is a complex organic compound with the molecular formula C~29~H~27~FN~2~O~4~S . It has a molecular weight of approximately 518.6 g/mol . This compound is characterized by the presence of benzyl, fluorophenyl, sulfonyl, and methoxyphenyl groups attached to a glycinamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dibenzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide typically involves multi-step organic reactions. One common method involves the reaction of N-benzylglycinamide with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl groups, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are used.
Substitution: Reagents such as nitric acid (HNO~3~) for nitration or bromine (Br~2~) for bromination are employed.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Sulfide derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
N,N-dibenzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N,N-dibenzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by mimicking the natural substrate, thereby blocking the enzyme’s active site. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N,N-dibenzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity
Properties
Molecular Formula |
C29H27FN2O4S |
---|---|
Molecular Weight |
518.6 g/mol |
IUPAC Name |
N,N-dibenzyl-2-(N-(4-fluorophenyl)sulfonyl-4-methoxyanilino)acetamide |
InChI |
InChI=1S/C29H27FN2O4S/c1-36-27-16-14-26(15-17-27)32(37(34,35)28-18-12-25(30)13-19-28)22-29(33)31(20-23-8-4-2-5-9-23)21-24-10-6-3-7-11-24/h2-19H,20-22H2,1H3 |
InChI Key |
XHWPJUVDDWPFLQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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